N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" is a complex molecule that is likely to be of interest in the field of medicinal chemistry due to its structural features which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, involves the variability of substituents and has been explored to target specific receptors like the Peripheral Benzodiazepine Receptor (PBR) . Similarly, the synthesis of N-(substituted benzoyl)-N'-(1,2,4-triazolo[1,5-α]pyrimidinyl) thioureas has been reported, with the compounds characterized by UV, IR, 1H NMR, and elementary analysis . These methods are likely applicable to the synthesis and characterization of "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" as well.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often plays a crucial role in their biological activity. For instance, the 3D-QSAR model proposed for 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides helps in understanding the effect of different substitutions on the acetamide moiety and their selectivity towards PBR . This kind of analysis could be beneficial in predicting the biological activity of "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied in the context of their biological activities. For example, the positive inotropic activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives was evaluated, and several compounds showed favorable activity . This suggests that the triazolo and pyrimidinyl moieties in such compounds are crucial for their biological function, which could also be the case for the compound under analysis.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as N-(substituted benzoyl)-N'-(1,2,4-triazolo[1,5-α]pyrimidinyl) thioureas, have been reported, and their herbicidal and plant-regulating activities were evaluated at specific concentrations . These findings indicate that the physical and chemical properties of such compounds are important for their biological efficacy and could provide a basis for understanding the properties of "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide".
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-17(21-9-13-6-7-15-16(8-13)29-12-28-15)10-30-20-18-19(22-11-23-20)26(25-24-18)14-4-2-1-3-5-14/h1-8,11H,9-10,12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBLBEALVHDTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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